molecular formula C12H14O5 B13497533 3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid

3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid

Cat. No.: B13497533
M. Wt: 238.24 g/mol
InChI Key: FGDMGIYSXCNOKE-UHFFFAOYSA-N
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Description

3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a hydroxybenzoic acid core. This compound is commonly used in organic synthesis, particularly in the protection of functional groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid typically involves the reaction of 4-hydroxybenzoic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature . The reaction can be represented as follows:

4-Hydroxybenzoic acid+Di-tert-butyl dicarbonate3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid\text{4-Hydroxybenzoic acid} + \text{Di-tert-butyl dicarbonate} \rightarrow \text{this compound} 4-Hydroxybenzoic acid+Di-tert-butyl dicarbonate→3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid primarily involves the protection and deprotection of functional groups. The Boc group is introduced to protect sensitive functional groups during chemical reactions and can be removed under acidic conditions. The mechanism involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid is unique due to its specific structure that combines a hydroxybenzoic acid core with a Boc protecting group. This combination allows for selective protection and deprotection of functional groups, making it highly valuable in multi-step organic synthesis .

Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid

InChI

InChI=1S/C12H14O5/c1-12(2,3)17-11(16)8-6-7(10(14)15)4-5-9(8)13/h4-6,13H,1-3H3,(H,14,15)

InChI Key

FGDMGIYSXCNOKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)C(=O)O)O

Origin of Product

United States

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